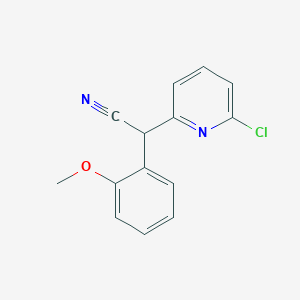
2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile
説明
2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile is an organic compound that belongs to the class of acetonitriles It is characterized by the presence of a chloropyridine ring and a methoxyphenyl group attached to an acetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 2-methoxybenzyl cyanide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.
Reaction Mechanism: The base deprotonates the 2-methoxybenzyl cyanide, generating a nucleophilic species that attacks the electrophilic carbon of the 6-chloropyridine, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(6-Chloropyridin-2-yl)-2-phenylacetonitrile: Similar structure but lacks the methoxy group.
2-(6-Chloropyridin-2-yl)-2-(4-methoxyphenyl)acetonitrile: Similar structure with the methoxy group in a different position.
Uniqueness
2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile is unique due to the presence of both the chloropyridine and methoxyphenyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
2-(6-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-18-13-7-3-2-5-10(13)11(9-16)12-6-4-8-14(15)17-12/h2-8,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRGFKHFQQNLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)C2=NC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324458 | |
| Record name | 2-(6-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665887 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400089-36-3 | |
| Record name | 2-(6-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


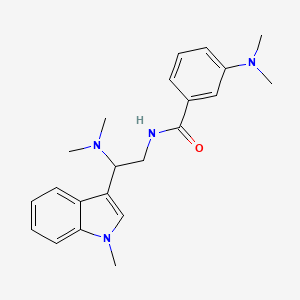
![2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2990400.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B2990401.png)
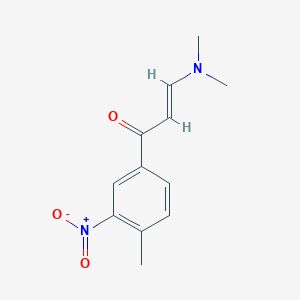
![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2990405.png)
![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2990406.png)
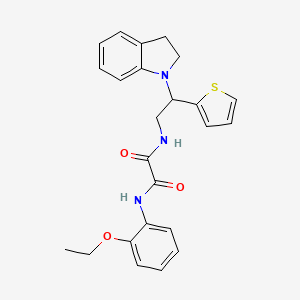
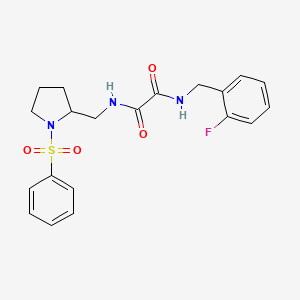
![1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2990413.png)
![4-(4-CHLOROBENZENESULFONYL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-AMINE](/img/structure/B2990415.png)
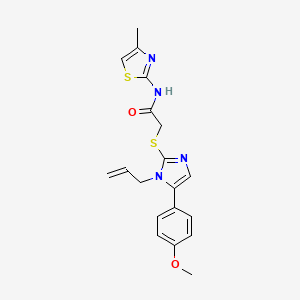
![4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B2990417.png)
![N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2990419.png)
![Methyl 2-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzoate](/img/structure/B2990420.png)
